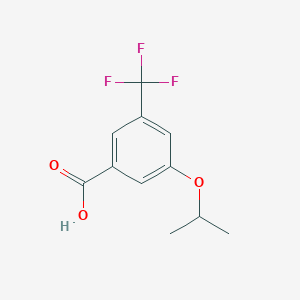

3-Isopropoxy-5-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 3-Isopropoxy-5-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-5-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-7(10(15)16)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKWGNIIUGRPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369936-05-9 |

Source

|

| Record name | 3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Strategies for Aromatic Ring Functionalization

The construction of the 3-isopropoxy-5-(trifluoromethyl)benzoic acid scaffold hinges on the effective and regioselective introduction of three distinct substituents onto a benzene (B151609) ring. This section explores several powerful strategies to achieve this complex substitution pattern.

Directed Aromatic Substitution for Regioselective Precursor Synthesis

Directed ortho-metalation (DoM) stands out as a premier strategy for the regioselective functionalization of aromatic rings. wikipedia.orgalfa-chemistry.comnih.gov This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing precursors for 3-isopropoxy-5-(trifluoromethyl)benzoic acid, a plausible strategy involves the use of a directing group to facilitate substitution at a specific position. For instance, starting with 3-isopropoxybenzoic acid, the carboxylic acid group, in concert with the isopropoxy group, can direct metalation. However, the interplay of directing group strengths is crucial. The carboxylic acid group itself can act as a DMG, although its directing power is considered intermediate. masterorganicchemistry.comlibretexts.org

A common precursor to the target molecule is 3-hydroxy-5-(trifluoromethyl)benzoic acid. The synthesis of this intermediate can also be approached using directed metalation principles. For example, starting from a protected 3-bromophenol, ortho-lithiation directed by the protected hydroxyl group, followed by carboxylation, could yield a 2-hydroxy-4-bromobenzoic acid derivative. Subsequent steps would then be required to introduce the trifluoromethyl group and modify the substitution pattern.

| Directing Group | Relative Strength | Typical Reagents | Ref. |

| -CONR₂ | Strong | n-BuLi, s-BuLi, t-BuLi | alfa-chemistry.com |

| -OMe | Moderate | n-BuLi, s-BuLi | wikipedia.org |

| -COOH | Intermediate | s-BuLi/TMEDA | masterorganicchemistry.comlibretexts.org |

| -F | Moderate | n-BuLi | masterorganicchemistry.com |

Halogen-Dance and Related Rearrangement Pathways for Scaffold Diversification

The halogen-dance rearrangement is a fascinating transformation where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. wikipedia.org This reaction proceeds through a series of deprotonation and halogenation events, ultimately leading to a thermodynamically more stable organometallic intermediate. This methodology can be a powerful tool for accessing substitution patterns that are difficult to obtain through conventional methods.

In the synthesis of precursors to 3-isopropoxy-5-(trifluoromethyl)benzoic acid, a halogen-dance reaction could be envisioned to rearrange a readily available halogenated starting material to a less accessible isomer. For instance, a precursor with a bromine or iodine atom at a position other than the desired C5 could potentially be isomerized. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the aromatic protons and thus direct the course of the rearrangement.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools in modern organic synthesis.

While direct aryl linkages are not present in the final structure of 3-isopropoxy-5-(trifluoromethyl)benzoic acid, these cross-coupling methodologies are crucial for the synthesis of highly substituted precursors. For example, a Suzuki coupling could be employed to introduce a substituent that can later be converted into the carboxylic acid or isopropoxy group.

A key step in the synthesis of the target molecule is the introduction of the isopropoxy group, which is often achieved via an etherification reaction. The Williamson ether synthesis is a classic method for this transformation, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgsigmaaldrich.com In this case, the sodium salt of 3-hydroxy-5-(trifluoromethyl)benzoic acid would be reacted with an isopropyl halide.

Alternatively, the Mitsunobu reaction provides a mild and efficient method for etherification. wikipedia.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, isopropanol (B130326).

More advanced methods for C-O bond formation include copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig O-arylation reactions. wikipedia.orgorganic-chemistry.org These methods are particularly useful for the formation of diaryl ethers but can also be adapted for the synthesis of alkyl aryl ethers.

Installation of the Trifluoromethyl Group

The trifluoromethyl group is a crucial pharmacophore in many biologically active molecules due to its unique electronic properties and metabolic stability. Its installation onto an aromatic ring can be achieved through several advanced methodologies.

Electrophilic Trifluoromethylation: Reagent Development and Substrate Scope

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. Over the years, a variety of powerful and shelf-stable electrophilic trifluoromethylating agents have been developed.

Prominent among these are the hypervalent iodine reagents, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. nih.govresearchgate.netchem-station.com These reagents have demonstrated broad substrate scope and functional group tolerance. For the synthesis of 3-isopropoxy-5-(trifluoromethyl)benzoic acid, the direct trifluoromethylation of 3-isopropoxybenzoic acid would be a desirable step. However, the regioselectivity of this reaction would need to be carefully controlled, as the isopropoxy and carboxylic acid groups would direct the substitution to different positions.

| Reagent Type | Examples | Characteristics | Ref. |

| Hypervalent Iodine | Togni's Reagents | Mild, broad scope, commercially available | nih.gov |

| Sulfonium Salts | Umemoto's Reagents | Powerful, effective for various nucleophiles | researchgate.net |

| Sulfoximines | Shibata's Reagents | High thermal stability | chem-station.com |

Nucleophilic Trifluoromethylation: Mechanism and Catalytic Systems

Nucleophilic trifluoromethylation introduces a "CF₃⁻" synthon to an electrophilic aromatic ring. This is often achieved by using a trifluoromethyl source in combination with a transition metal catalyst, most commonly copper.

A common precursor for this approach would be a halogenated derivative, such as 3-bromo-5-isopropoxybenzoic acid or 3-iodo-5-isopropoxybenzoic acid. The reaction with a nucleophilic trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper catalyst, would lead to the desired product. The mechanism typically involves the formation of a Cu-CF₃ species, which then participates in a cross-coupling cycle with the aryl halide. cas.cnbeilstein-journals.orgrsc.org

The development of well-defined copper-trifluoromethyl complexes and efficient catalytic systems has significantly expanded the scope and utility of nucleophilic trifluoromethylation reactions.

Radical Trifluoromethylation: Photo- and Electrocatalytic Approaches

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target molecule. Radical trifluoromethylation has emerged as a powerful tool for this purpose, with photo- and electrocatalytic methods offering mild and efficient alternatives to traditional, harsher techniques.

Photocatalytic Trifluoromethylation: This approach utilizes visible light to initiate the generation of trifluoromethyl radicals from a suitable precursor. The general mechanism involves a photocatalyst, which, upon light absorption, enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a CF₃ source, such as trifluoroacetic acid (TFA) or sodium trifluoromethanesulfinate (Langlois' reagent), to generate the highly reactive trifluoromethyl radical (•CF₃). chemrevlett.com This radical then adds to the aromatic ring of a precursor molecule.

The process can be summarized in the following key steps:

Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) absorbs light.

Radical Generation: The excited photocatalyst transfers an electron to or from a CF₃ precursor, leading to its fragmentation and the formation of a •CF₃ radical.

Aromatic Addition: The electrophilic •CF₃ radical attacks the electron-rich positions of the aromatic substrate.

Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the trifluoromethylated product.

Electrocatalytic Trifluoromethylation: Electrosynthesis provides another sustainable pathway for generating trifluoromethyl radicals. In this method, an electric current is used to oxidize or reduce a stable CF₃ precursor at an electrode surface. For instance, the anodic oxidation of trifluoroacetate (B77799) (from TFA) can lead to decarboxylation and the formation of the •CF₃ radical. chemrevlett.comresearchgate.net This method avoids the need for chemical oxidants and allows for precise control over the reaction by tuning the electrochemical potential. A notable advantage is the ability to perform these reactions under catalyst- and oxidant-free conditions, enhancing the sustainability of the process. chemrevlett.com

Recent advancements have demonstrated the electrochemical oxidative O-trifluoromethylation of electron-deficient phenols using Langlois' reagent, where a phenoxyl radical and a trifluoromethyl radical are generated via anodic oxidation and subsequently recombine. chemrevlett.comresearchgate.net

Optimization of Trifluoromethylation Yield and Selectivity

Achieving high yield and, critically, the correct regioselectivity (meta- to the existing functional groups) is a primary challenge in the trifluoromethylation of substituted benzenes. The outcome of the reaction is governed by a combination of steric and electronic factors of the starting substrate and the reaction conditions.

Electronic Effects: The trifluoromethyl radical is electrophilic in nature and will preferentially attack electron-rich positions on the aromatic ring. However, the directing effects of substituents already present on the ring are crucial. For a precursor to 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, such as 3-isopropoxybenzoic acid, the isopropoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The strong electron-withdrawing nature of a trifluoromethyl group, once installed, will further deactivate the ring towards subsequent electrophilic attack. wikipedia.org

Steric Effects: The steric hindrance around potential reaction sites can significantly influence regioselectivity. Bulky substituents can block the approach of the trifluoromethyl radical to adjacent positions, favoring reaction at less hindered sites.

Reaction Parameter Optimization: To maximize the yield of the desired 3,5-disubstituted product, several parameters can be fine-tuned.

| Parameter | Effect on Yield and Selectivity | Example Conditions |

| CF₃ Source | The choice of reagent (e.g., Togni's reagent, Umemoto's reagent, TFA) affects radical generation efficiency and reaction kinetics. | Using TFA as a cost-effective and stable source in photocatalytic systems. nih.gov |

| Catalyst | The photocatalyst's redox potential must be matched to the CF₃ source for efficient SET. | Ru(bpy)₃Cl₂ is a common choice for visible-light-mediated reactions. |

| Solvent | Solvent polarity can influence the stability of intermediates and the solubility of reagents. | Acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM) are frequently used. |

| Additives | Additives can control regioselectivity. For instance, cyclodextrins have been used to sterically shield certain positions on an aromatic substrate, directing the radical to a specific C-H bond. | Use of β-cyclodextrin to improve para-selectivity in some aromatic systems. |

By carefully selecting the starting material and optimizing these conditions, the trifluoromethyl group can be directed to the desired position, maximizing the yield of the 3-isopropoxy-5-(trifluoromethyl)benzene precursor.

Introduction of the Isopropoxy Moiety

Williamson Ether Synthesis on Substituted Phenols: Challenges and Solutions

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, the reaction would involve the deprotonation of 3-hydroxy-5-(trifluoromethyl)benzoic acid to form a phenoxide, followed by reaction with an isopropyl halide (e.g., 2-bromopropane).

Challenges:

Reduced Nucleophilicity: The target phenolic precursor contains two strong electron-withdrawing groups (trifluoromethyl and carboxylic acid). These groups significantly decrease the electron density on the aromatic ring and the phenolic oxygen, reducing the nucleophilicity of the corresponding phenoxide. This deactivation can lead to slow reaction rates and low yields. thieme-connect.de

Side Reactions: Isopropyl halides are secondary halides, which are prone to undergoing E2 elimination reactions in the presence of a strong base (the phenoxide), leading to the formation of propene as a byproduct. masterorganicchemistry.com This side reaction competes with the desired SN2 substitution.

Steric Hindrance: Although less of a concern with the meta-substituted pattern, steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.

Solutions:

| Challenge | Solution | Mechanism of Action |

| Low Reactivity | Use of a strong, non-nucleophilic base and a polar aprotic solvent. | A strong base like sodium hydride (NaH) ensures complete deprotonation of the acidic phenol (B47542). youtube.com Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but not the phenoxide anion, enhancing its nucleophilicity. |

| E2 Elimination | Careful control of reaction temperature and choice of leaving group. | Lower temperatures generally favor substitution over elimination. Using an alkyl sulfonate (e.g., isopropyl tosylate) instead of a halide can sometimes provide better results as sulfonates are excellent leaving groups. |

| Overall Yield | Use of phase-transfer catalysis. | A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can shuttle the phenoxide ion from an aqueous/solid phase into an organic phase containing the alkyl halide, facilitating the reaction. |

Mitsunobu Reaction and Related Stereoselective Etherification Methods

The Mitsunobu reaction provides an alternative for forming the C-O bond under milder, neutral conditions, which can be advantageous for sensitive substrates. organic-chemistry.org The reaction converts a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com For this synthesis, the phenol acts as the nucleophile and isopropanol is the alcohol component that gets activated.

The general mechanism involves the activation of isopropanol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. This intermediate serves as an excellent substrate for SN2 attack by the phenoxide, which is formed in situ. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant when using a non-chiral alcohol like isopropanol.

Challenges with Electron-Deficient Phenols: The acidity of the phenolic proton is critical for the Mitsunobu reaction to proceed. The pKa of the nucleophile should generally be less than 13. wikipedia.org While the electron-withdrawing trifluoromethyl and carboxyl groups increase the acidity of the phenol—a favorable factor—they also decrease the nucleophilicity of the resulting phenoxide. If the phenoxide is not nucleophilic enough, side reactions can occur where the deprotonated azodicarboxylate acts as the nucleophile instead. wikipedia.org

Recent developments have focused on creating new azo reagents and phosphines to improve reaction efficiency and simplify the purification of byproducts, which can make the reaction more amenable to challenging substrates. nih.govorganic-chemistry.org

Catalytic Approaches to Alkoxy Aromatic Systems

Catalytic methods for O-alkylation are gaining prominence as they offer more sustainable and atom-economical routes to ethers. These methods often involve transition metal or acid catalysis to facilitate the etherification.

Metal-Catalyzed Etherification: Various transition metal catalysts, including those based on copper, palladium, and nickel, can be used to form aryl ethers. For example, a copper-catalyzed Ullmann-type reaction could potentially couple 3-bromo-5-(trifluoromethyl)benzoic acid with sodium isopropoxide. However, these reactions often require high temperatures and specific ligand systems.

Acid-Catalyzed Alkylation: Phenols can be alkylated with alcohols or alkenes under acid catalysis. For instance, reacting 3-hydroxy-5-(trifluoromethyl)benzoic acid with propene in the presence of a strong acid catalyst could form the desired isopropoxy group. The regioselectivity (O-alkylation vs. C-alkylation) can be a challenge and depends heavily on the catalyst and reaction conditions.

Vapor-Phase Alkylation: For industrial-scale synthesis, vapor-phase alkylation of phenols over solid acid catalysts (e.g., metal oxides like γ-Al₂O₃) is a common technique. This method involves passing the phenol and alcohol vapors over a heated catalyst bed. Selectivity for O-alkylation over C-alkylation is a key parameter that needs to be optimized.

Carboxyl Group Formation and Modification

The final key structural feature is the carboxylic acid group. Its introduction can be planned at various stages of the synthesis. A common and effective strategy involves installing it at the end of the sequence via the carboxylation of an organometallic reagent.

A plausible synthetic route involves the preparation of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (B1404672) as a key intermediate. appchemical.com This precursor can then be converted into an organometallic species, which is subsequently reacted with carbon dioxide.

Grignard Reaction: The most common method for this transformation is the Grignard reaction.

Grignard Reagent Formation: 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, [3-isopropoxy-5-(trifluoromethyl)phenyl]magnesium bromide. It is important to note that the formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous and may require careful temperature control and initiation protocols to prevent runaway reactions. orgsyn.org

Carboxylation: The freshly prepared Grignard reagent is then quenched by bubbling carbon dioxide gas through the solution or by pouring the solution over crushed dry ice.

Acidic Workup: A final workup with an aqueous acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final product, 3-Isopropoxy-5-(trifluoromethyl)benzoic acid.

Modification of the Carboxyl Group: Once formed, the carboxylic acid group can be readily transformed into other functional groups if desired, further expanding the synthetic utility of the molecule.

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., H₂SO₄) | Corresponding ester |

| Amide Formation | Thionyl chloride (SOCl₂) then an amine (R₂NH) | Corresponding amide |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) or Borane (B79455) (BH₃) | [3-Isopropoxy-5-(trifluoromethyl)phenyl]methanol |

| Conversion to Acyl Halide | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Isopropoxy-5-(trifluoromethyl)benzoyl chloride |

These standard transformations allow for the use of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid as a versatile building block for more complex molecules.

Carbonylation Reactions: Metal-Catalyzed and Transition-Metal-Free Methods

Carbonylation reactions represent a powerful tool for the direct introduction of a carbonyl group, which can then be readily converted to a carboxylic acid. These reactions typically involve the use of carbon monoxide (CO) or a CO surrogate.

Metal-Catalyzed Carbonylation: Palladium-catalyzed carbonylation is a widely used method for converting aryl halides or triflates into carboxylic acids or their derivatives. In a potential synthesis for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, the starting material would be 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene. The reaction is typically performed in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), and a base. While carbon monoxide gas is the traditional C1 source, its hazardous nature has led to the development of CO surrogates. mdpi.com N,N-Dimethylformamide (DMF), for example, can serve as both a solvent and a source of carbon monoxide in certain palladium-catalyzed systems. mdpi.com

Transition-Metal-Free Methods: While less common for this specific transformation, research into transition-metal-free carbonylation methods is an active area. These approaches often require highly activated substrates or specialized reagents to proceed and are part of a broader effort to develop more sustainable chemical processes.

Below is a table summarizing typical conditions for palladium-catalyzed aminocarbonylation of aryl bromides, a reaction type analogous to the synthesis of the target benzoic acid.

| Catalyst System | CO Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / dppf | DMF | Imidazole | DMF | 135-165 | 64-93 |

| Pd/C | DMF | K₂S₂O₈ | DMF/CF₃COOH | 140 | Moderate to High |

| Pd(OAc)₂ / Xantphos | POCl₃ | - | DMF | 135-165 | 78-93 |

| Data derived from analogous reactions reported in the literature. mdpi.com |

Grignard Reagent-Mediated Carboxylation for Aromatic Acids

The carboxylation of Grignard reagents is a classic and highly effective method for preparing carboxylic acids from alkyl or aryl halides. openstax.org This multi-step process involves the formation of a highly nucleophilic organomagnesium halide (Grignard reagent), which then reacts with carbon dioxide.

The synthesis would proceed as follows:

Formation of the Grignard Reagent: 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3-isopropoxy-5-(trifluoromethyl)phenylmagnesium bromide.

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the Grignard reagent, or the solution is poured over dry ice (solid CO₂). The Grignard reagent performs a nucleophilic attack on the carbon atom of CO₂. masterorganicchemistry.commasterorganicchemistry.com

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed by adding a strong aqueous acid (e.g., HCl) to protonate the carboxylate and yield the final product, 3-Isopropoxy-5-(trifluoromethyl)benzoic acid. openstax.orglibretexts.org

A significant limitation of this method is the incompatibility of Grignard reagents with any acidic protons, such as those found in alcohols, amines, or even water. masterorganicchemistry.comlibretexts.org Therefore, all reagents and glassware must be scrupulously dry.

| Starting Material | Reagents | Key Intermediate | Final Product |

| Aryl Halide (Ar-X) | 1. Mg, anhydrous ether | Organomagnesium Halide (Ar-MgX) | Carboxylic Acid (Ar-COOH) |

| 2. CO₂ | |||

| 3. H₃O⁺ (acid workup) | |||

| This table outlines the general transformation for Grignard reagent-mediated carboxylation. openstax.orglibretexts.org |

Hydrolysis of Nitriles or Halogenated Methyl Groups to Carboxylic Acids

Hydrolysis offers another reliable pathway to carboxylic acids, starting from either nitriles or trihalogenated methyl groups.

Hydrolysis of Nitriles: This two-step sequence is an excellent way to synthesize a carboxylic acid from an aryl halide, with the net result of adding one carbon atom to the molecule. openstax.org

Nitrile Formation: Starting with 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, a nucleophilic aromatic substitution reaction with a cyanide salt (e.g., CuCN) would yield 3-isopropoxy-5-(trifluoromethyl)benzonitrile.

Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating (refluxing) with an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH). youtube.combyjus.com Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid, whereas base-catalyzed hydrolysis first produces a carboxylate salt that requires a subsequent acidification step. byjus.com The hydrolysis proceeds via an amide intermediate. byjus.com

Hydrolysis of Halogenated Methyl Groups: While less directly applicable to the target molecule's synthesis from common precursors, the hydrolysis of a benzotrifluoride (B45747) (a -CF₃ group) to a carboxylic acid is a known transformation, though it requires harsh conditions. More commonly, a trichloromethyl (-CCl₃) group, which can be formed by free-radical chlorination of a methyl group, is hydrolyzed to a carboxylic acid. Given the presence of a trifluoromethyl group in the target molecule, this route is not a primary strategy for introducing the carboxyl function but remains a relevant method in aromatic acid synthesis.

| Hydrolysis Method | Starting Functional Group | Reagents | Conditions | Product |

| Acid-Catalyzed | Nitrile (-C≡N) | H₂O, HCl or H₂SO₄ | Reflux | Carboxylic Acid (-COOH) + NH₄⁺ |

| Base-Catalyzed | Nitrile (-C≡N) | 1. NaOH, H₂O | 1. Reflux | Carboxylic Acid (-COOH) |

| 2. H₃O⁺ | 2. Acidification | |||

| Comparison of typical conditions for nitrile hydrolysis. byjus.comgoogle.com |

Total Synthesis Strategies and Process Optimization

Convergent vs. Linear Synthetic Pathways for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid

The assembly of the three substituents on the benzene ring can be approached in a linear or convergent fashion.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially in a step-by-step manner. | Simpler planning for less complex molecules. | Overall yield drops significantly with each step; less efficient for long syntheses. wikipedia.orgyoutube.com |

| Convergent | Key fragments are synthesized independently and then combined. | Higher overall yield; more efficient for complex molecules; allows for parallel work. wikipedia.orgchemistnotes.com | May require more complex planning and fragment coupling reactions. |

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

Applying green chemistry principles to the synthesis of fluorinated benzoic acids aims to reduce environmental impact and improve safety. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, carbonylation reactions can have high atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Aqueous reaction conditions, where possible, are ideal. The Schotten-Baumann method for benzoylation reactions, for instance, can be performed in an aqueous environment. brazilianjournals.com.br

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The metal-catalyzed carbonylation reactions are a prime example. Developing recyclable catalysts further enhances the green credentials of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Choosing synthetic pathways that minimize the formation of by-products and waste streams.

The synthesis of fluorinated compounds often involves reagents and conditions that can be environmentally challenging, making the deliberate application of these principles particularly important. nbinno.com

Scale-Up Considerations for Laboratory-Scale Syntheses

Transitioning a laboratory-scale synthesis to a larger, industrial scale presents numerous challenges. For a molecule like 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, key considerations include:

Reagent Handling and Safety: Grignard reactions are highly exothermic and require strict moisture control, which becomes more challenging on a large scale. The use of large quantities of flammable ether solvents also poses a significant safety risk. Similarly, handling toxic CO gas in carbonylation requires specialized equipment and protocols.

Thermal Management: Exothermic reactions must be carefully controlled to prevent runaways. Industrial reactors are equipped with sophisticated cooling systems to manage heat generated during reactions like Grignard formation or nitration.

Process Telescoping: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov This "telescoped synthesis" is a common goal in industrial process development. nih.gov

Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are preferred methods for large-scale purification. Developing a process that yields a product pure enough to be purified by simple recrystallization is highly desirable. researchgate.net

Cost of Goods: The cost of starting materials, reagents, and catalysts becomes a critical factor. Expensive palladium catalysts, for example, must be highly efficient and, ideally, recyclable to be economically viable.

Successfully scaling up the synthesis requires a thorough understanding of the reaction mechanism, kinetics, and thermodynamics to ensure a safe, efficient, and economically feasible process. nih.gov

Chemical Reactivity and Derivatization Chemistry of 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Transformations of the Carboxyl Group

The carboxylic acid functionality is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions: Classical and Catalytic Approaches

The conversion of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid to its corresponding esters can be achieved through several established methods. Classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. mit.edu The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.

More contemporary and milder methods often employ catalysts to facilitate the esterification under less harsh conditions. For instance, various metal triflates, such as bismuth(III) triflate, have been shown to be effective catalysts for the esterification of benzoic acids. rug.nl These catalytic systems often offer advantages in terms of reaction times, yields, and compatibility with other functional groups.

Table 1: Illustrative Esterification Conditions for Benzoic Acids

| Catalyst/Reagent | Alcohol | Solvent | Temperature (°C) | Yield (%) |

| H₂SO₄ (catalytic) | Methanol | Methanol (reflux) | 65 | High |

| p-TsOH | Ethanol | Toluene (reflux) | 110 | Good |

| Bi(OTf)₃ (catalytic) | Heptanol | Heptanol | 150 | >80 |

| Zr(Cp)₂(CF₃SO₃)₂ (catalytic) | Benzyl (B1604629) alcohol | Trifluoromethyl benzene (B151609) | 80 | Moderate to High |

Amidation Reactions: Direct Condensation and Activated Ester Methods

Amides of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid are readily prepared through the reaction of the carboxylic acid with amines. Direct condensation can be achieved by heating the carboxylic acid and amine at high temperatures, often with the removal of water. However, this method is generally limited to less volatile amines.

More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling agents are available, each with its own specific applications and advantages. Furthermore, the in-situ formation of activated esters, for example, using reagents like N-chlorophthalimide and triphenylphosphine (B44618), provides an effective route to amides. nih.gov

Table 2: Common Coupling Reagents for Amidation of Benzoic Acids

| Coupling Reagent | Additive/Base | Solvent | Temperature |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Room Temperature |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine) | DCM or DMF | Room Temperature |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | Room Temperature |

| PPh₃/N-Chlorophthalimide | - | Acetonitrile (B52724) | Room Temperature |

Reduction Pathways to Aldehydes and Alcohols

The carboxylic acid group of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid can be reduced to either the corresponding aldehyde or primary alcohol. The selective reduction to the aldehyde is a more delicate transformation and often requires specific reagents to avoid over-reduction to the alcohol.

The reduction to the corresponding benzyl alcohol, (3-isopropoxy-5-(trifluoromethyl)phenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for this transformation. Catalytic hydrogenation over specific catalysts like platinum on tin(IV) oxide (Pt/SnO₂) at elevated temperature and pressure can also yield the benzyl alcohol. qub.ac.uk

Table 3: Conditions for the Reduction of Benzoic Acids

| Reagent | Product | Solvent | Temperature |

| LiAlH₄ | Alcohol | THF | 0 °C to reflux |

| BH₃·THF | Alcohol | THF | Room Temperature |

| Pt/SnO₂ | Alcohol | - | 190 °C |

Formation of Acid Halides and Anhydrides as Reactive Intermediates

For many synthetic applications, it is advantageous to convert the carboxylic acid to a more reactive intermediate, such as an acid halide or an anhydride. The most common acid halide, 3-isopropoxy-5-(trifluoromethyl)benzoyl chloride, can be readily synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comsigmaaldrich.com These reactions typically proceed under mild conditions and provide the acid chloride in high yield. Phosphorus pentachloride (PCl₅) is also an effective reagent for this transformation. prepchem.com

Acid anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting the corresponding acid chloride with a carboxylate salt. These reactive intermediates are valuable in acylation reactions.

Table 4: Reagents for the Formation of Benzoyl Chlorides

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂ (g), HCl (g) | Neat or in a solvent like DCM, often with a catalytic amount of DMF |

| Oxalyl chloride ((COCl)₂) | CO (g), CO₂ (g), HCl (g) | DCM or other inert solvents |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl (g) | Neat or in an inert solvent |

Decarboxylative Transformations: Mechanisms and Synthetic Utility

Decarboxylation of aromatic carboxylic acids to remove the carboxyl group is a challenging transformation that often requires harsh conditions. However, transition metal-catalyzed decarboxylative coupling reactions have emerged as powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Palladium-catalyzed protodecarboxylation, for instance, can be achieved under milder conditions compared to traditional methods. nih.gov The mechanism is thought to involve a decarboxylative palladation to form an arylpalladium intermediate, which is then protonated to yield the decarboxylated product. nih.gov These decarboxylative strategies are of significant synthetic utility as they allow for the use of readily available carboxylic acids as aryl sources in cross-coupling reactions.

Reactivity of the Aromatic Core

The substitution pattern on the aromatic ring of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions. The isopropoxy group is an ortho-, para-directing activator, while the trifluoromethyl and carboxylic acid groups are meta-directing deactivators.

In the case of electrophilic aromatic substitution, the directing effects of the substituents are in opposition. The strongly activating isopropoxy group would direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the deactivating trifluoromethyl and carboxyl groups would direct to the meta positions (positions 2 and 6 relative to the carboxyl group, and position 5 relative to the trifluoromethyl group). The outcome of an electrophilic substitution reaction would therefore be highly dependent on the reaction conditions and the nature of the electrophile, with the activating effect of the isopropoxy group likely to be a dominant factor. youtube.com

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). youtube.commdpi.comnih.gov In this molecule, there is no inherent leaving group on the aromatic ring. While the trifluoromethyl group is strongly deactivating, facilitating nucleophilic attack on the ring, the absence of a suitable leaving group makes direct SNAr unlikely under standard conditions.

Electrophilic Aromatic Substitution Patterns on the Deactivated Ring

Electrophilic Aromatic Substitution (SEAr) on the 3-Isopropoxy-5-(trifluoromethyl)benzoic acid ring is a challenging transformation due to the presence of two powerful deactivating groups: the trifluoromethyl (-CF3) and carboxylic acid (-COOH) moieties. masterorganicchemistry.com These groups withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org However, the isopropoxy (-O-iPr) group is an activating, ortho-, para-director by resonance, donating electron density to the ring. wikipedia.org

The regiochemical outcome of any potential SEAr reaction is determined by the competition between these directing effects. msu.edu

Isopropoxy Group (-O-iPr at C3): A moderately activating, ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

Trifluoromethyl Group (-CF3 at C5): A strongly deactivating, meta-director. It directs incoming electrophiles to positions C2, C4, and C6 (relative to its own position). youtube.com

Carboxylic Acid Group (-COOH at C1): A deactivating, meta-director. It directs incoming electrophiles to positions C3 and C5 (which are already substituted). youtube.com

In cases of competing directing effects, the most powerful activating group generally governs the position of substitution. msu.edu In this molecule, the isopropoxy group is the only activating substituent. Its directing effect is reinforced by the meta-directing influence of the trifluoromethyl group, which also favors substitution at the C2, C4, and C6 positions. The carboxylic acid's directing effect is largely redundant as it points to already substituted carbons. Therefore, electrophilic attack, should it occur under forcing conditions, is predicted to happen at the positions activated by the isopropoxy group.

| Position | Directed by -O-iPr (o,p) | Directed by -CF3 (m) | Overall Prediction |

| C2 | Ortho | Meta | Favored |

| C4 | Ortho | Meta | Favored |

| C6 | Para | Meta | Favored |

Steric hindrance from the adjacent bulky isopropoxy and carboxylic acid groups would likely disfavor substitution at the C2 position. Substitution at C4 is electronically favored, though it is ortho to the bulky -CF3 group. The C6 position, being para to the isopropoxy group and least sterically hindered, is arguably the most probable site for monosubstitution.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic Aromatic Substitution (SNAr) does not occur on 3-isopropoxy-5-(trifluoromethyl)benzoic acid itself, as it lacks a suitable leaving group. However, derivatives of this compound bearing a leaving group (such as a halogen) at an activated position could undergo SNAr reactions. wikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

Consider a hypothetical derivative, 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid . In this molecule, the fluorine atom at C2 is a good leaving group. Its position is activated for nucleophilic attack by two electron-withdrawing groups:

The -CF3 group is para to the fluorine atom.

The -COOH group is ortho to the fluorine atom.

This ortho/para relationship provides the necessary electronic stabilization for the Meisenheimer complex, making the fluorine atom susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols). Research on similarly structured compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that a fluorine atom situated between two strong electron-withdrawing groups is readily displaced by a variety of O, S, and N nucleophiles. beilstein-journals.orgnih.gov This suggests that a halogenated derivative of 3-isopropoxy-5-(trifluoromethyl)benzoic acid would be a viable substrate for SNAr reactions, allowing for the introduction of diverse functional groups.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction typically involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. For 3-isopropoxy-5-(trifluoromethyl)benzoic acid, both the carboxylic acid (after deprotonation to the carboxylate) and the isopropoxy group can function as DMGs.

Studies on unprotected benzoic acids have shown that the carboxylate group is an effective DMG, directing lithiation to the C2 position. semanticscholar.orgresearchgate.net The isopropoxy group also directs lithiation to its ortho positions, C2 and C4. wikipedia.org

Carboxylate Director (-COO⁻Li⁺ at C1): Directs to C2 and C6.

Isopropoxy Director (-O-iPr at C3): Directs to C2 and C4.

The directing effects of the carboxylate and isopropoxy groups are reinforcing at the C2 position. Research on meta-substituted benzoic acids indicates that competition between directing groups can be complex. semanticscholar.org However, the convergence of directing vectors at C2 makes it the most acidic and kinetically favored site for deprotonation. The trifluoromethyl group is not a directing group for lithiation. Therefore, treatment with a strong base like s-butyllithium in the presence of TMEDA at low temperatures is expected to regioselectively generate the 2-lithio species. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents specifically at the C2 position.

Chemical Stability and Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high chemical stability, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals. organic-chemistry.org This stability is attributed to the great strength of the carbon-fluorine bond.

Resistance to Oxidation and Reduction under Varying Conditions

The -CF3 group is exceptionally resistant to both oxidation and reduction under typical laboratory conditions. The high oxidation state of the carbon atom and the strength of the C-F bonds make it inert to common oxidizing agents like potassium permanganate (B83412) or chromic acid. Similarly, it is unaffected by most reducing agents, including catalytic hydrogenation and metal hydride reagents. It has been noted that -CF3 groups on electron-poor aromatic rings exhibit a particularly high resistance to oxidation. nih.gov This robustness allows for chemical modifications on other parts of the molecule without affecting the trifluoromethyl moiety.

Potential for Hydrolysis or Defluorination Reactions

Despite its general stability, the trifluoromethyl group can be transformed under specific, harsh conditions.

Hydrolysis: The -CF3 group can be hydrolyzed to a carboxylic acid (-COOH) group by treatment with superacids. For instance, heating trifluoromethylarenes with fuming sulfuric acid can effect this transformation. nih.gov The proposed mechanism involves protonation of the fluorine atoms, leading to the formation of a difluorobenzylic carbocation, which is subsequently attacked by nucleophiles present in the acidic medium. nih.gov

Defluorination: While historically challenging, recent advances have enabled controlled defluorination.

Reductive Hydrodefluorination: Modern organophotoredox catalysis allows for the selective replacement of a single fluorine atom with hydrogen. newiridium.comnih.gov These methods work well for electron-deficient trifluoromethylarenes, using a photocatalyst, a hydrogen atom donor, and visible light to convert the Ar-CF3 group into an Ar-CF2H group. nih.govacs.org

Photodegradation: Studies have shown that trifluoromethyl benzoic acid isomers can undergo degradation and defluorination under UVC irradiation in the presence of a catalyst like gallium oxide. researchgate.net

| Reaction | Reagents/Conditions | Product Functional Group |

| Hydrolysis | Fuming H₂SO₄, Heat | Carboxylic Acid (-COOH) |

| Hydrodefluorination | Organophotocatalyst, H-donor, Blue Light | Difluoromethyl (-CF₂H) |

Stability and Transformations of the Isopropoxy Group

Aryl ethers are generally stable, but the ether linkage serves as a key site for specific chemical transformations, primarily cleavage. The isopropoxy group in the title compound is susceptible to cleavage to form the corresponding phenol (B47542), 3-hydroxy-5-(trifluoromethyl)benzoic acid.

This transformation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr3) being the archetypal reagent for this purpose. nih.govnih.gov The reaction proceeds via the formation of an adduct between the ether oxygen and BBr3, followed by nucleophilic attack of a bromide ion on the isopropyl group. researchgate.net The isopropyl group is particularly susceptible to this cleavage due to the relative stability of the incipient secondary carbocation.

| Starting Material | Reagent | Product | Byproduct |

| Ar-O-CH(CH₃)₂ | BBr₃, then H₂O | Ar-OH | (CH₃)₂CH-Br |

Computational and experimental studies have established a reactivity order for the deprotection of various alkyl ethers, with isopropyl ethers being among the more readily cleaved. researchgate.net Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr), though typically under harsher conditions than BBr3. The electron-deactivated nature of the aromatic ring in 3-isopropoxy-5-(trifluoromethyl)benzoic acid does not significantly hinder this cleavage reaction, as the primary interaction occurs at the ether oxygen and the alkyl group.

Ether Cleavage Reactions: Acidic and Basic Conditions

Ethers are generally stable molecules, but the carbon-oxygen bond can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orgunizin.org

Acidic Conditions:

Under strong acidic conditions, such as with hydrohalic acids (HBr or HI), the ether oxygen of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid is expected to be protonated, forming a good leaving group. libretexts.orglibretexts.org The subsequent cleavage can proceed via either an SN1 or SN2 mechanism. wikipedia.org

SN1 Pathway: The isopropoxy group could lead to the formation of a secondary isopropyl carbocation, which is relatively stable. This would result in 3-hydroxy-5-(trifluoromethyl)benzoic acid and an isopropyl halide.

SN2 Pathway: Nucleophilic attack by the halide ion could also occur at one of the methyl carbons of the isopropyl group, which is less sterically hindered. unizin.orglibretexts.org

The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring would likely disfavor any reaction pathway that involves the formation of a positive charge on the ring itself, making the cleavage of the alkyl-oxygen bond more probable than the aryl-oxygen bond. Cleavage of aryl ethers with strong acids typically yields a phenol and an alkyl halide. libretexts.orglibretexts.org

| Reagent | Probable Products | Mechanism |

| HBr (excess) | 3-hydroxy-5-(trifluoromethyl)benzoic acid and 2-bromopropane | SN1/SN2 |

| HI (excess) | 3-hydroxy-5-(trifluoromethyl)benzoic acid and 2-iodopropane | SN1/SN2 |

Basic Conditions:

Cleavage of aryl ethers under basic conditions is generally difficult and requires harsh conditions or specific reagents. wikipedia.org Simple hydroxide (B78521) is typically not strong enough to cleave the ether bond. However, very strong bases like organolithium compounds can induce ether cleavage. wikipedia.org For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, such conditions would likely lead to deprotonation of the carboxylic acid first, and may not be selective for ether cleavage.

Synthesis of Structurally Modified Analogues and Advanced Derivatives

The structure of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid offers several avenues for the synthesis of analogues and advanced derivatives, primarily through modifications of the carboxylic acid, the aromatic ring, or the isopropoxy group.

Scaffold Hop and Bioisosteric Replacements (Theoretical Considerations for Chemical Space Exploration)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to explore new chemical space and optimize molecular properties. chem-space.com

Scaffold Hop: The 3,5-disubstituted benzoic acid core could be replaced with other scaffolds that maintain a similar spatial arrangement of the key functional groups. Potential replacements could include other aromatic or heteroaromatic rings.

Bioisosteric Replacements:

Isopropoxy Group: The isopropoxy group could be replaced by other alkoxy groups to modulate lipophilicity and metabolic stability. A common bioisosteric replacement for an alkoxy group is a fluorine atom, which can influence the electronic properties of the molecule. chemrxiv.org Other potential bioisosteres for the isopropoxy group include a cyclopropylmethoxy group or other small, branched alkyl ethers.

Trifluoromethyl Group: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group. Its replacement with other electron-withdrawing groups such as a nitrile or a sulfone could be explored.

Carboxylic Acid: The carboxylic acid moiety can be replaced by a variety of acidic functional groups, such as tetrazoles, acyl sulfonamides, or hydroxamic acids, which can mimic its ability to act as a hydrogen bond donor and acceptor. cambridgemedchemconsulting.com

| Original Group | Potential Bioisosteric Replacement | Rationale |

| Isopropoxy | Methoxy, Ethoxy, Fluorine | Modulate size, lipophilicity, and metabolic stability |

| Trifluoromethyl | Cyano, Sulfone, Halogen | Maintain electron-withdrawing character, alter polarity |

| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | Mimic acidity and hydrogen bonding properties |

Conjugation Chemistry for Probe Development

The carboxylic acid group of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid is a prime handle for conjugation to other molecules, such as fluorescent dyes, to create chemical probes. labinsights.nlnih.govrsc.org Standard peptide coupling methodologies can be employed to form an amide bond between the carboxylic acid and an amine-containing fluorophore.

The general synthetic route would involve:

Activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like HATU or HBTU.

Reaction of the activated acid with an amine-functionalized fluorescent dye (e.g., a rhodamine, fluorescein, or BODIPY derivative). labinsights.nl

This approach allows for the targeted delivery and visualization of the 3-Isopropoxy-5-(trifluoromethyl)benzoic acid scaffold within biological systems.

Preparation of Macrocyclic and Polymeric Derivatives (if applicable)

The bifunctional nature of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid (with the carboxylic acid and the potential for modification of the aromatic ring) makes it a candidate for the synthesis of macrocycles and polymers, although no specific examples are readily found in the literature.

Macrocyclic Derivatives:

Macrocycles could theoretically be prepared by reacting a difunctionalized derivative of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid with a suitable linking molecule under high-dilution conditions. For instance, conversion of the carboxylic acid to an acid chloride and reaction with a diol could lead to the formation of a macrocyclic ester.

Polymeric Derivatives:

Incorporation of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid into a polymer backbone could be achieved through polymerization of a suitably functionalized monomer. polysciences.com For example, if the aromatic ring were further functionalized with a polymerizable group (e.g., a vinyl or styrenyl group), it could undergo polymerization. Alternatively, the carboxylic acid could be used in a step-growth polymerization with a diol or diamine to form polyesters or polyamides, respectively. The inclusion of the trifluoromethyl group could impart interesting properties to the resulting polymer, such as altered solubility and thermal stability. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the placement of protons, thereby confirming the molecular structure.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy group.

¹H NMR: The proton spectrum is expected to show distinct signals for the isopropoxy group and the aromatic protons. The isopropoxy group will present as a septet for the methine proton (CH) coupled to the six methyl protons, which in turn will appear as a doublet. The aromatic region will display three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring, with their multiplicity determined by small meta-couplings. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield shift.

¹³C NMR: The carbon spectrum will show 8 distinct signals, as the two methyl carbons of the isopropoxy group are chemically equivalent. The carbon attached to the trifluoromethyl group (C5) and the carbon bearing the isopropoxy group (C3) will be significantly influenced by these substituents. The quaternary carbons, including the carboxyl carbon and the ipso-carbons of the substituents (C1, C3, C5), are readily identified by their characteristic chemical shifts and lack of signal in a DEPT-135 experiment.

Expected ¹H and ¹³C NMR Chemical Shift Data

| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|---|

| -COOH | H | ~12.0-13.0 | - | br s |

| -COOH | C | - | ~168-172 | - |

| 1 | C | - | ~132-134 | - |

| 2 | CH | ~7.8-8.0 | ~120-122 | t (small J) |

| 3 | C | - | ~158-160 | - |

| 4 | CH | ~7.4-7.6 | ~118-120 | t (small J) |

| 5 | C | - | ~131-133 (q, J ≈ 32 Hz) | - |

| 6 | CH | ~7.7-7.9 | ~115-117 | t (small J) |

| -CF₃ | C | - | ~122-124 (q, J ≈ 272 Hz) | - |

| -OCH(CH₃)₂ | CH | ~4.6-4.8 | ~70-72 | sept |

| -OCH(CH₃)₂ | CH₃ | ~1.3-1.4 | ~21-23 | d |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary depending on the solvent and other conditions. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, sept=septet, br=broad.

¹⁹F NMR Spectroscopy: Characterization of the Trifluoromethyl Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, the ¹⁹F NMR spectrum is expected to show a single sharp signal, as all three fluorine atoms in the trifluoromethyl group are chemically and magnetically equivalent. bipm.org The chemical shift of this singlet provides information about the electronic environment of the CF₃ group on the aromatic ring. imperial.ac.uknih.gov Given the substitution pattern, the chemical shift is anticipated to be in the typical range for an aryl trifluoromethyl group. bipm.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the methine proton and the two equivalent methyl groups of the isopropoxy substituent. Weaker, long-range correlations (meta-coupling) might also be visible between the aromatic protons at positions 2, 4, and 6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. epfl.ch It would definitively link the signals of the aromatic protons (H2, H4, H6) and the isopropoxy protons (methine and methyl) to their corresponding carbon signals (C2, C4, C6, and the isopropoxy carbons).

Correlations from the aromatic proton H2 to the carboxyl carbon (C=O), C4, and C6.

Correlations from the aromatic proton H4 to C2, C6, and the ipso-carbon C5 (bearing the CF₃ group).

Correlations from the isopropoxy methine proton to the aromatic carbon C3, confirming the ether linkage.

Correlations from the aromatic protons H2 and H4 to the isopropoxy-bearing carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the isopropoxy methine proton and the aromatic proton at C4, indicating their spatial closeness.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. avantiresearch.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for unambiguously determining the elemental composition of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid. nih.govnih.gov The exact mass can be calculated from its molecular formula, C₁₁H₁₁F₃O₃. HRMS analysis would be expected to yield a measured mass that corresponds to the theoretical value within a very low error margin (typically < 5 ppm), thus confirming the molecular formula. pensoft.net

Calculated Molecular Mass for C₁₁H₁₁F₃O₃

| Ion Type | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂F₃O₃⁺ | 249.0733 |

| [M+Na]⁺ | C₁₁H₁₁F₃NaO₃⁺ | 271.0552 |

| [M-H]⁻ | C₁₁H₁₀F₃O₃⁻ | 247.0587 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. avantiresearch.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, a plausible fragmentation pathway in negative ion mode ([M-H]⁻, m/z 247.06) would involve:

Loss of CO₂: The primary fragmentation would likely be the loss of carbon dioxide (44.01 Da) from the carboxylate anion, a common fragmentation for benzoic acids, resulting in a prominent fragment ion.

Loss of Propene: Another characteristic fragmentation would be the loss of a neutral propene molecule (C₃H₆, 42.05 Da) from the isopropoxy group via a McLafferty-type rearrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the 3-Isopropoxy-5-(trifluoromethyl)benzoic acid molecule. By analyzing the vibrational modes of the molecular bonds, these methods provide a unique spectroscopic fingerprint.

The IR spectrum of a carboxylic acid is highly characteristic. docbrown.info For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, the most prominent feature in its IR spectrum is an exceptionally broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. This band is due to the O-H stretching vibration of the carboxylic acid group, with its breadth resulting from strong intermolecular hydrogen bonding that forms a dimeric structure. Another key absorption is the intense C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, typically appears in the range of 1700–1680 cm⁻¹. docbrown.info

The trifluoromethyl (-CF₃) group gives rise to strong absorption bands, typically in the 1350–1120 cm⁻¹ region, due to C-F stretching vibrations. The isopropoxy group (-O-CH(CH₃)₂) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600–1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong band. ijtsrd.com The aromatic ring vibrations and the symmetric vibrations of the -CF₃ group are also expected to be strong and easily identifiable. ijtsrd.comnih.gov

A detailed assignment of the expected vibrational bands for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid is presented below.

Interactive Table: Expected Vibrational Band Assignments for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Functional Group |

|---|---|---|---|---|

| ~3100–3000 | Medium | Medium | ν(C-H) | Aromatic C-H |

| ~2980–2940 | Medium | Medium | ν(C-H) | Isopropoxy C-H |

| ~3300–2500 | Very Broad, Strong | Weak | ν(O-H) | Carboxylic Acid O-H |

| ~1700–1680 | Very Strong | Strong | ν(C=O) | Carboxylic Acid C=O |

| ~1600, ~1475 | Medium-Strong | Strong | ν(C=C) | Aromatic Ring |

| ~1420 | Medium | Medium | δ(O-H) in-plane bend | Carboxylic Acid |

| ~1320 | Strong | Medium | ν(C-F) symmetric stretch | Trifluoromethyl |

| ~1250 | Strong | Medium | ν(C-O) stretch coupled with δ(O-H) | Carboxylic Acid |

| ~1170, ~1130 | Very Strong | Strong | ν(C-F) asymmetric stretch | Trifluoromethyl |

| ~1100 | Strong | Medium | ν(C-O-C) asymmetric stretch | Isopropoxy Ether |

| ~920 | Broad, Medium | Weak | γ(O-H) out-of-plane bend | Carboxylic Acid Dimer |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. This table is predictive, based on data for analogous compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While no publicly available crystal structure for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid has been identified, X-ray crystallography remains the definitive method for determining its solid-state molecular and supramolecular architecture. mdpi.com This technique can precisely map the three-dimensional arrangement of atoms in a single crystal by analyzing the diffraction pattern of an X-ray beam.

For analysis, a high-quality single crystal of the compound would be grown and mounted in a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction data are collected and processed to generate an electron density map, from which the atomic positions can be determined.

Based on the structures of benzoic acid and its derivatives, it is highly probable that 3-Isopropoxy-5-(trifluoromethyl)benzoic acid crystallizes to form centrosymmetric dimers in the solid state. mdpi.com These dimers are held together by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This common structural motif, known as the R²₂(8) ring, is a defining feature of the supramolecular chemistry of carboxylic acids.

A full crystallographic analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The orientation of the isopropoxy and trifluoromethyl groups relative to the benzene ring and the carboxylic acid moiety.

Supramolecular Assembly: A detailed view of the crystal packing, including the geometry of the hydrogen-bonded dimers and other potential intermolecular interactions such as C-H···O, C-H···F, or π-π stacking, which collectively define the three-dimensional crystal lattice.

Interactive Table: Hypothetical Crystallographic Data Presentation

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | e.g., 4 |

| Hydrogen Bond (O-H···O) distance | ~2.6–2.7 Å |

| Hydrogen Bond (O-H···O) angle | ~170–180° |

| Other Intermolecular Interactions | C-H···O, C-H···F, π-stacking |

Note: This table is a template for how crystallographic data would be presented. No experimental data is currently available for this specific compound.

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like 3-Isopropoxy-5-(trifluoromethyl)benzoic acid. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for such aromatic carboxylic acids. ekb.eg

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered and containing an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm).

Interactive Table: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but well-retained |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to its low volatility and polar carboxylic acid group, 3-Isopropoxy-5-(trifluoromethyl)benzoic acid must first be converted into a more volatile derivative before GC-MS analysis. mdpi.com

A common derivatization method is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting TMS ester is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that allows for structural confirmation. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak (M⁺) and characteristic fragments, such as the loss of a methyl group ([M-15]⁺) from the TMS moiety. researchgate.net

Interactive Table: Predicted GC-MS Data for the TMS Derivative

| Feature | Description |

|---|---|

| Derivatization Agent | MSTFA or BSTFA |

| Derivative | 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, trimethylsilyl ester |

| Molecular Weight of Derivative | 320.3 g/mol |

| Expected Molecular Ion (M⁺) | m/z 320 |

| Key Expected Fragments | m/z 305 ([M-CH₃]⁺) |

| m/z 291 ([M-C₂H₅]⁺) | |

| m/z 247 ([M-Si(CH₃)₃]⁺) | |

| m/z 173 (Fragment from trifluoromethylbenzoyl moiety) |

Note: This data is predictive and based on common derivatization and fragmentation patterns.

Computational and Theoretical Chemical Investigations of 3 Isopropoxy 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic distribution, stability, and reactivity of a chemical structure.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. For 3-Isopropoxy-5-(trifluoromethyl)benzoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable (lowest energy) geometric structure. This involves optimizing bond lengths, bond angles, and dihedral angles. The resulting energetic information would provide the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for predicting its stability and potential for reaction.

A representative data table for such calculations would include:

Table 1: Calculated Geometrical Parameters for 3-Isopropoxy-5-(trifluoromethyl)benzoic acid (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (isopropoxy) | Data not available | C-O-C (isopropoxy) | Data not available |

| C-C (ring) | Data not available | O-C-C (ring) | Data not available |

| C-C (carboxyl) | Data not available | C-C-C (ring) | Data not available |

| C=O | Data not available | C-C=O | Data not available |